原卟啉IX

概览

描述

Synthesis Analysis

PpIX synthesis involves several enzymatic steps starting from glycine and succinyl-CoA, leading to the formation of δ-aminolevulinic acid (ALA), which then undergoes various transformations. Chrominski et al. (2013) explored novel molecular hybrids between cobyrinate and PpIX, synthesizing molecules via the CuAAC reaction, which showed significant biological activity by activating soluble guanylyl cyclase (Chrominski, Proinsias, Martin, & Gryko, 2013). Additionally, Maximova et al. (2013) developed an efficient method for the synthesis of PpIX-derived amides, expanding the functional applications of PpIX in biological contexts (Maximova, Pisarek, & Gryko, 2013).

Molecular Structure Analysis

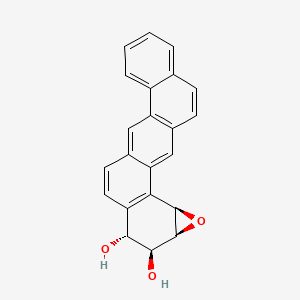

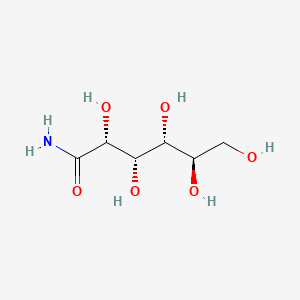

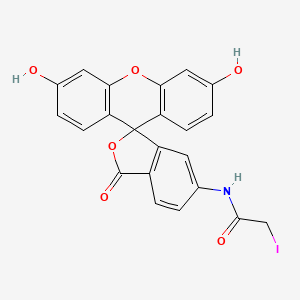

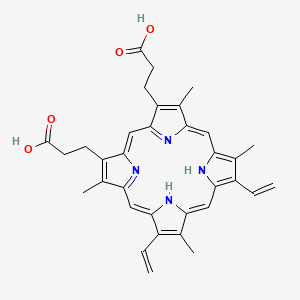

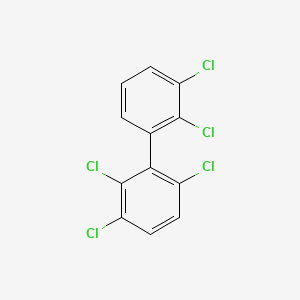

Protoporphyrin IX is characterized by its complex structure, consisting of four pyrrole rings linked via methine bridges, forming a large, planar, and conjugated system. This structure is essential for its ability to bind metals, particularly iron, leading to heme formation. The synthesis and characterization of novel PpIX derivatives have been explored to understand their structural properties and reactivity (Bakleh, Sol, Granet, Deleris, Estieu-Gionnet, & Krausz, 2010).

Chemical Reactions and Properties

PpIX participates in various chemical reactions, especially those involving metal ion coordination and redox chemistry, due to its role as a heme precursor. Its chemical reactivity is central to its biological functions and applications in photodynamic therapy (PDT) and diagnosis. Eshghi et al. (2013) demonstrated the potential of PpIX conjugated gold nanoparticles for cervical cancer therapy, highlighting its photosensitizing properties (Eshghi, Sazgarnia, Rahimizadeh, Attaran, Bakavoli, & Soudmand, 2013).

Physical Properties Analysis

The physical properties of PpIX, such as its fluorescence under specific wavelengths, are crucial for its diagnostic applications. Its photophysical properties allow for its use in fluorescence-guided surgeries and the detection of cancerous tissues. The dynamics of PpIX accumulation and its fluorescence properties have been studied across different cell lines to optimize its use in medical applications (Gorbenko, Belashov, Belyaeva, Kornilova, Litvinov, Semenova, & Vasyutinskii, 2021).

Chemical Properties Analysis

The chemical properties of PpIX, including its solubility, reactivity, and photodynamic activity, are essential for its biological functions and therapeutic applications. Its ability to generate reactive oxygen species (ROS) when exposed to light is the basis for its use in PDT. Tachikawa et al. (2014) synthesized PpIX lipids to form micelles and liposomes, demonstrating its potential in delivering hydrophobic photosensitizers to cancer cells (Tachikawa, El-Zaria, Inomata, Sato, & Nakamura, 2014).

科研应用

治疗诊断应用

原卟啉IX(PpIX)在治疗诊断领域表现出显著潜力,特别是当它来源于5-氨基乙酰丙酸(5-ALA)时。它作为可持续的内源光敏剂,在医学研究和治疗诊断中发挥着关键作用。一项全面的科学计量学研究突显了它在这一领域的广泛应用和新兴趋势,强调纳米技术在增强其传递和治疗效果方面的作用 (Zhou et al., 2022)。

与血蛋白的相互作用

PpIX已被证明与人类红细胞、血红蛋白和肌红蛋白发生相互作用,导致显著的结构和功能变化。这些相互作用涉及基态复合物的形成和蛋白质的构象变化,对于理解PpIX的治疗作用和作用机制至关重要 (Sil et al., 2004)。

纳米粒子载体用于光动力疗法

纳米粒子载体的开发为PpIX在光动力疗法中开辟了新途径。这些载体,如二氧化硅球,保留了PpIX的光学特性和单线态氧产生能力,使它们在治疗应用中有效 (Rossi et al., 2008)。

在叶绿素生物合成中的作用

在植物生物学中,PpIX是叶绿素生物合成中的关键中间体。对拟南芥突变体的研究表明,PpIX及其衍生物在叶绿素生物合成途径内的信号传导中发挥着重要作用,影响植物发育和光合作用 (Pontier et al., 2007)。

超分子化学

在超分子科学中,PpIX衍生物已在创建一维纳米超结构(如囊泡、管状体和纳米线)方面找到应用。这些结构在人工光合作用和生物医学科学中至关重要,展示了PpIX在材料科学中的多功能性 (Bhosale et al., 2013)。

光动力检测和治疗

PpIX作为光敏剂在癌症的光动力检测和治疗中的作用已得到确认。它从ALA前体合成并与不同细胞系相互作用,突显了它在肿瘤治疗中的重要性 (Koo et al., 2010)。

荧光光谱分析

PpIX被用于荧光光谱分析以检测肿瘤。基于小波变换的系统的使用使得可以区分血清中弱PpIX信号,证明了它在早期肿瘤诊断中的实用性 (Zhu et al., 2007)。

遗传疾病中的光敏感预防

在遗传性红细胞性前胆汁性卟啉病中,PpIX在吸收光谱基础上的光保护产品已得到解决。这种应用突显了PpIX在皮肤病症和治疗策略中的重要性 (Teramura et al., 2017)。

化学生物学应用

PpIX在化学生物学中的作用正在扩展,特别是通过对不同应用的合成修饰,如治疗剂、成像工具和传感器。它与DNA和血红素结合蛋白质的相互作用是发展新型分子器件和治疗策略的重点领域 (Sitte & Senge, 2020)。

Safety And Hazards

未来方向

PPIX-based strategies have been used for cancer diagnosis and treatment . There is ongoing research into the use of PPIX in optical spectroscopy-guided glioma surgery , and a new technique has been developed for quantifying PPIX in microbial cells in seawater . The selective accumulation of PPIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA) has been extensively reported, but the mechanisms underlying this crucial feature are still unclear .

性质

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFFYALKHPIRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50865-01-5 (di-hydrochloride salt) | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048353 | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

protoporphyrin IX | |

CAS RN |

553-12-8 | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K325S808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)